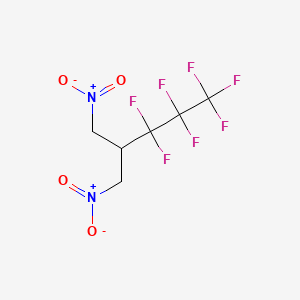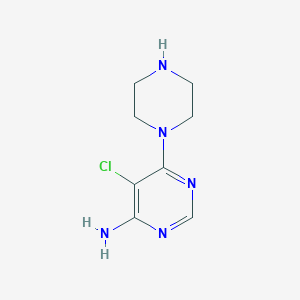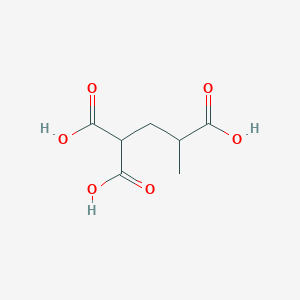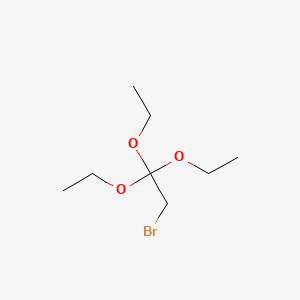
2-Bromo-1,1,1-triethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1,1-triethoxyethane is an organic compound with the molecular formula C8H17BrO3. It is a brominated derivative of triethoxyethane and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to three ethoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1,1,1-triethoxyethane can be synthesized through the reaction of 1,1,1-triethoxyethane with bromine. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high yield and purity of the compound. The use of advanced distillation techniques helps in the separation and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,1,1-triethoxyethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products include substituted ethoxyethanes.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The products vary depending on the specific reaction but can include alcohols, aldehydes, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1,1-triethoxyethane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1,1-triethoxyethane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The ethoxy groups stabilize the intermediate carbocations formed during these reactions, making the compound highly reactive under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,1-dimethoxyethane: Similar in structure but with two methoxy groups instead of three ethoxy groups.
2-Chloro-1,1,1-triethoxyethane: Similar but with a chlorine atom instead of a bromine atom.
1,1,1-Triethoxyethane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-1,1,1-triethoxyethane is unique due to the presence of the bromine atom, which makes it highly reactive in various chemical reactions. The three ethoxy groups provide stability to the intermediate species formed during reactions, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
40070-39-1 |
|---|---|
Molekularformel |
C8H17BrO3 |
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
2-bromo-1,1,1-triethoxyethane |
InChI |
InChI=1S/C8H17BrO3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
FVKSPKMLNBZIEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CBr)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


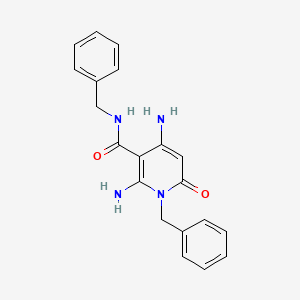
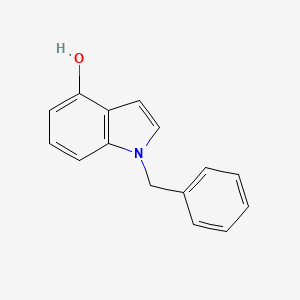
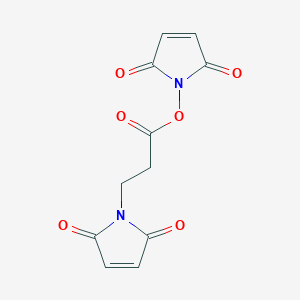
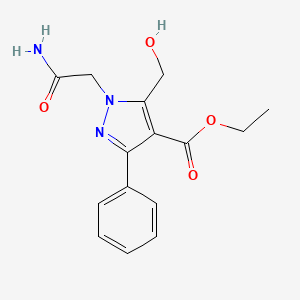

![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
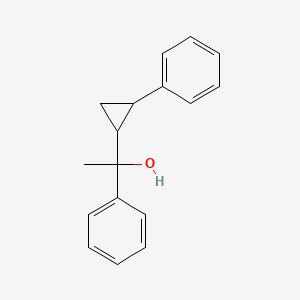
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
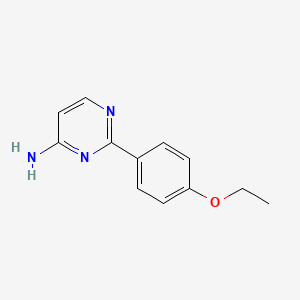
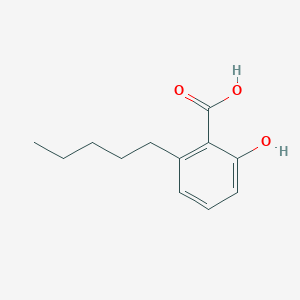
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
